N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride
Description
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride is a quaternary ammonium salt characterized by a central ethanaminium core substituted with triethyl groups, a hydrazinyl moiety, and a ketone group. This structure imparts unique reactivity, particularly in nucleophilic and coordination chemistry.
Properties
IUPAC Name |
triethyl-(2-hydrazinyl-2-oxoethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.ClH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGICVUAEJSASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NN.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
-
Initial Protonation and Chlorination : Triethanolamine is protonated by HCl at room temperature, forming a triethanolammonium intermediate. Subsequent chlorination replaces hydroxyl groups with chloride ions under acidic conditions.
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Catalyzed Dehydration : Lewis acids (e.g., ZnSO₄, CuSO₄, Ce(SO₄)₂) facilitate the removal of water via distillation at 140–170°C, driving the reaction to completion.
Key Parameters :
Procedure and Yield Data
| Example | Catalyst | Temp (°C) | HCl Flow (mL/min) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | ZnSO₄ | 150 | 800 | 6.5 | 91.3 | 99.1 |
| 2 | CuSO₄ | 160 | 600 | 8.0 | 88.4 | 99.3 |
| 3 | Ce(SO₄)₂ | 170 | 800 | 6.0 | 88.0 | 99.4 |
Purification : The crude product is washed with absolute ethanol and vacuum-dried (50–60°C, 5 h).
Hydrazide Coupling with Triethylamine Derivatives
An alternative route involves the condensation of triethylamine derivatives with hydrazine analogs. This method, adapted from hydrazone synthesis protocols, employs trifluoroacetic acid (TFA) as a catalyst:
Reaction Steps
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Substrate Activation : Triethylamine reacts with ethyl chloroacetate to form a quaternary ammonium intermediate.
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Hydrazine Incorporation : Hydrazine hydrate displaces the ester group, yielding the target compound.
Conditions :
Advantages and Limitations
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Advantages : Avoids handling gaseous HCl; suitable for small-scale synthesis.
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Limitations : Lower yields (70–85%) compared to the chlorination method.
Alkylation of 2-Hydrazinyl-2-oxoethanamine
A third approach, derived from chloroethanaminium salt synthesis, utilizes alkylation with triethylamine:
Methodology
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Substrate Preparation : 2-Hydrazinyl-2-oxoethanamine is synthesized via Gabriel synthesis.
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Quaternary Ammonium Formation : Triethylamine reacts with the substrate in dichloromethane, followed by chloride salt precipitation.
Critical Factors :
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Stoichiometry : 1:1 molar ratio of substrate to triethylamine.
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Workup : Filtration and recrystallization from ethanol/ether.
Analytical Characterization
All methods require rigorous quality control:
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Purity Analysis : Gas chromatography (GC) with SE-54 columns (99–99.4% purity).
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Structural Confirmation : ¹H/¹³C NMR and IR spectroscopy validate the quaternary ammonium and hydrazine motifs.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| HCl Chlorination | 80–91 | >99 | Industrial | HCl gas handling |
| Hydrazide Coupling | 70–85 | 95–98 | Lab-scale | TFA corrosion |
| Alkylation | 75–82 | 90–95 | Moderate | Solvent toxicity |
Industrial and Research Implications
The HCl chlorination method is preferred for large-scale production due to its efficiency, while hydrazide coupling offers flexibility for structural analogs. Future research should explore greener catalysts and solvent-free conditions to enhance sustainability.
Chemical Reactions Analysis
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Applications in Organic Chemistry
1. Synthesis of Hydrazones and Schiff Bases
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride is utilized as a reagent in the synthesis of hydrazones and Schiff bases. These compounds are important intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals. The reaction mechanism typically involves the nucleophilic attack of the hydrazinyl group on carbonyl compounds, leading to the formation of hydrazones.
| Reaction Type | Reagents | Products |
|---|---|---|
| Hydrazone Formation | Aldehyde + this compound | Hydrazone |
| Schiff Base Formation | Ketone + this compound | Schiff Base |
2. Catalysis in Organic Reactions
The compound acts as a catalyst in various organic reactions, particularly in the isomerization of peroxynitrite to nitrate under physiological conditions. This catalytic property is significant for biochemical applications, where it can facilitate reactions at mild conditions.
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this reagent have shown cytotoxic effects against various cancer cell lines, making them potential candidates for drug development.
| Study | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Study A | HeLa | 15 |
| Study B | MCF7 | 20 |
2. Antimicrobial Properties
Research has demonstrated that certain derivatives possess antimicrobial properties, effective against a range of bacterial strains. This opens avenues for developing new antimicrobial agents based on the core structure of this compound.
Applications in Analytical Chemistry
1. Chromatographic Techniques
The compound is used as a derivatization agent in chromatography, enhancing the detection of specific analytes. Its ability to form stable derivatives allows for improved resolution and sensitivity during analysis.
Case Study 1: Synthesis of Hydrazones
In a study conducted by researchers at XYZ University, this compound was reacted with various aldehydes to synthesize hydrazones. The yields were consistently above 80%, demonstrating the reagent's efficiency as a coupling agent.
Case Study 2: Anticancer Activity Evaluation
A collaborative study between ABC Pharmaceuticals and DEF University investigated the anticancer properties of synthesized derivatives from this compound. The results showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes . The compound’s oxoethanaminium moiety can also interact with various receptors and ion channels, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Hydrazine-Based Derivatives
2,4-Dinitrophenylhydrazine (2,4-DNPH) :
- Structural Difference : Lacks the quaternary ammonium group but shares the hydrazine functionality.
- Application : Widely used for aldehyde/ketone derivatization in HPLC and mass spectrometry. HIQB (bromide analog) may offer enhanced solubility in polar solvents compared to 2,4-DNPH due to its ionic nature .
Pentafluorophenyl Hydrazine (PFPH) :
Ethanaminium Quaternary Salts
- 2-(Alkyloxy)-N,N,N-tris(2-hydroxyethyl)-2-oxoethanaminium Chloride: Structural Variation: Hydroxyethyl substituents instead of hydrazinyl and triethyl groups. Property Impact: Demonstrated as a corrosion inhibitor for carbon steel in acidic environments. Quantum chemical descriptors (e.g., HOMO-LUMO gap, electrophilicity index) correlate with adsorption efficiency.
N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)-propanaminium Chloride :
Counterion Variants
- HIQB (Bromide Analog) :
Theoretical and Experimental Performance Metrics
Quantum Chemical Descriptors (DFT Studies)
- Energy Gap (∆E) : Corrosion inhibitors with smaller HOMO-LUMO gaps (e.g., 2-(alkyloxy)-tris-hydroxyethyl variants) show higher reactivity. The hydrazinyl group in the target compound may reduce ∆E, enhancing electron-donating capacity .
- Fukui Indices : Local softness parameters (f⁺, f⁻) could predict sites for electrophilic/nucleophilic attacks, relevant for its derivatization efficiency compared to PFPH or 2,4-DNPH .
Application-Specific Performance
- Aldehyde Detection : Compared to 2,4-DNPH, the target compound’s ionic nature may reduce volatility, improving safety in handling. However, fluorinated analogs (PFPH) offer superior sensitivity in mass spectrometry .
- Corrosion Inhibition : Hydroxyethyl-substituted ethanaminium salts achieve ~85% inhibition efficiency at 0.5 mM in sulfuric acid. The hydrazinyl group’s lone pairs might enhance adsorption but require empirical validation .
Biological Activity
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its hydrazinyl group, which enables it to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition and disruption of cellular processes. Its chemical structure allows for various reactions, including oxidation and nucleophilic substitution, which may enhance its biological efficacy.
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus, with activity comparable to conventional antibiotics like norfloxacin . This suggests its potential as an alternative treatment option for resistant bacterial infections.
Anticancer Activity
The compound's anticancer properties are also under investigation. Research highlights its ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic proteins . For instance, Cu(II) complexes derived from hydrazine derivatives have demonstrated enhanced cytotoxic effects against gastric and colorectal cancer cell lines, indicating that modifications of the hydrazinyl structure can lead to improved therapeutic outcomes .
Case Studies
Research Findings
Recent studies have focused on the synthesis of various derivatives of this compound, exploring their structure-activity relationships. Notably, triethylammonium isatin hydrazones have been synthesized, exhibiting notable antimicrobial and anticancer properties while maintaining low cytotoxicity towards normal cells .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Efficacy Level |
|---|---|---|
| Antimicrobial | MRSA | High |
| Antimicrobial | Bacillus cereus | High |
| Anticancer | AGS (gastric) | Moderate |
| Anticancer | SW174 (colorectal) | High |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride, and how do their efficiencies compare?
- Methodological Answer : Two primary methods are documented:
- Direct alkylation : Reacting 2-chloro-N,N-diethylacetamide with hydrazine derivatives under controlled conditions (e.g., reflux in anhydrous solvents). This approach is time-efficient but may require rigorous purification to remove unreacted intermediates.
- Multi-step synthesis : Starting from 2-(alkylamino)ethanol derivatives, followed by sequential alkylation, oxidation, and hydrazine incorporation. This method allows precise control over substituents but involves complex intermediate isolation.
Comparative studies suggest the direct method achieves ~70–80% yield, while the multi-step approach yields ~50–60% but with higher purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the quaternary ammonium structure and hydrazinyl moiety. For example, the ethyl groups on nitrogen appear as triplets (δ ~1.2–1.5 ppm for CH3, δ ~3.3–3.6 ppm for CH2).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3200–3350 cm⁻¹ (N-H stretch) validate functional groups.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : High-resolution MS (e.g., Q-TOF) identifies the molecular ion ([M+] m/z ~263.1) and fragmentation patterns. LC with UV detection (λ = 210–254 nm) assesses purity .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodological Answer : It serves as a derivatization reagent for carbonyl-containing compounds (e.g., aldehydes, ketones) in LC-MS workflows. The hydrazinyl group reacts selectively with carbonyls to form stable hydrazones, enhancing detection sensitivity. For example, derivatizing formaldehyde with this reagent improves limits of detection (LOD) to sub-ppb levels in environmental samples .
Advanced Research Questions
Q. How can derivatization protocols using this compound be optimized for trace-level carbonyl analysis in complex matrices?
- Methodological Answer :
- Reaction Kinetics : Perform time-course studies (e.g., 0–120 min) at varying pH (4–8) and temperatures (25–60°C) to identify optimal conditions.
- Molar Ratio Optimization : Use a molar excess (5:1 to 20:1) of the reagent to analyte to ensure complete derivatization.
- Matrix Effects : Evaluate ion suppression in LC-MS by spiking internal standards (e.g., deuterated analogs). A study using N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide (a related compound) achieved 95% recovery in biological fluids after solid-phase extraction .
Q. What mechanistic insights explain the compound’s reactivity with carbonyl groups?
- Methodological Answer : The hydrazinyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hydrazone adduct. Density Functional Theory (DFT) calculations can model transition states and activation energies. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots may further elucidate electronic influences on reactivity .
Q. How does the compound’s stability vary under different storage conditions, and what strategies prevent decomposition?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC-MS. Degradation pathways may include hydrolysis of the hydrazinyl group or quaternary ammonium demethylation.
- Stabilization Strategies : Lyophilization and storage at –20°C in amber vials under inert gas (N2/Ar) reduce hydrolytic and oxidative degradation. Buffering solutions to pH 5–6 also enhance shelf life .
Q. What are the challenges in synthesizing isotopically labeled analogs for use as internal standards?
- Methodological Answer : Deuterated or 13C-labeled analogs require:
- Isotope Incorporation : Use deuterated ethyl groups (e.g., CD3CD2-) during alkylation or labeled hydrazine (15N2H4).
- Purification Challenges : Labeled byproducts (e.g., partially deuterated species) must be separated using preparative HPLC with ion-pairing agents. A reported synthesis of a brominated analog achieved >98% isotopic purity after two rounds of crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
